CYM50358 hydrochloride

Description

Properties

IUPAC Name |

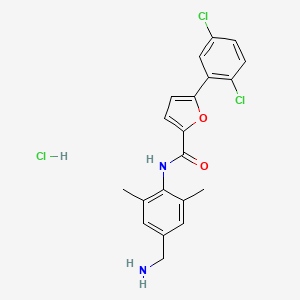

N-[4-(aminomethyl)-2,6-dimethylphenyl]-5-(2,5-dichlorophenyl)furan-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18Cl2N2O2.ClH/c1-11-7-13(10-23)8-12(2)19(11)24-20(25)18-6-5-17(26-18)15-9-14(21)3-4-16(15)22;/h3-9H,10,23H2,1-2H3,(H,24,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDSTJOMVDAKCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of CYM50358 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

CYM50358 hydrochloride is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1P₄). This technical guide delineates the core mechanism of action of CYM50358, its receptor selectivity profile, and its effects in key preclinical models of allergic inflammation. Detailed experimental protocols and signaling pathway diagrams are provided to offer a comprehensive resource for researchers in pharmacology and drug development.

Core Mechanism of Action: S1P₄ Receptor Antagonism

This compound exerts its pharmacological effects by acting as a competitive antagonist at the S1P₄ receptor, a G protein-coupled receptor (GPCR). Unlike an agonist, which would activate the receptor, CYM50358 binds to the S1P₄ receptor and prevents its natural ligand, sphingosine-1-phosphate (S1P), from binding and initiating downstream signaling cascades. The S1P₄ receptor is primarily expressed in lymphoid and hematopoietic tissues, including mast cells, and is known to couple to Gαi/o and Gα₁₂/₁₃ G proteins. By blocking S1P-induced S1P₄ activation, CYM50358 effectively inhibits cellular responses mediated by these pathways, such as mast cell degranulation, which plays a crucial role in allergic and inflammatory conditions.

Quantitative Data: Receptor Selectivity Profile

The selectivity of a pharmacological tool is paramount for interpreting experimental results. This compound demonstrates high selectivity for the S1P₄ receptor over other S1P receptor subtypes. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of CYM50358 for each of the five S1P receptors.

| Receptor Subtype | IC₅₀ (nM) | Reference(s) |

| S1P₄ | 25 | [1] |

| S1P₁ | 6,400 | [1] |

| S1P₂ | 3,900 | [1] |

| S1P₃ | 25,000 (95% inhibition) | [1] |

| S1P₅ | 5,500 | [1] |

Table 1: Selectivity profile of CYM50358 across S1P receptor subtypes. Lower IC₅₀ values indicate higher potency.

Signaling Pathways

CYM50358's mechanism of action is centered on the blockade of S1P₄-mediated intracellular signaling. Upon binding of the endogenous ligand S1P, the S1P₄ receptor activates Gαi/o and Gα₁₂/₁₃ pathways, leading to downstream effector activation, including Phospholipase C (PLC) and Rho. In mast cells, this signaling contributes to the degranulation process, releasing histamine and other inflammatory mediators. CYM50358 prevents this entire cascade from occurring.

Figure 1: S1P₄ receptor signaling pathway and the inhibitory action of CYM50358.

Experimental Protocols

In Vitro: Mast Cell Degranulation Assay

This protocol assesses the ability of CYM50358 to inhibit antigen-induced degranulation in a mast cell line.

-

Cell Line: RBL-2H3 (rat basophilic leukemia) cells.

-

Sensitization: Cells are sensitized overnight (for approximately 18 hours) with monoclonal anti-dinitrophenyl (DNP) mouse Immunoglobulin E (IgE).

-

Treatment: Prior to antigen challenge (30 minutes), cells are treated with varying concentrations of this compound or vehicle control.

-

Antigen Challenge: Degranulation is induced by challenging the cells with DNP-human serum albumin (HSA).

-

Endpoint Measurement: The extent of degranulation is quantified by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules, in the cell culture supernatant.[2][3]

Figure 2: Experimental workflow for the in vitro mast cell degranulation assay.

In Vivo: Ovalbumin-Induced Allergic Asthma Mouse Model

This protocol evaluates the efficacy of CYM50358 in a murine model of allergic asthma.

-

Animal Model: Female BALB/c mice.

-

Sensitization: Asthma is induced by intraperitoneal (i.p.) injections of ovalbumin (OVA) emulsified in aluminum hydroxide on day 0 and day 14.[2][3]

-

Treatment: this compound (e.g., 10 mg/kg) or vehicle is administered via i.p. injection 30 minutes before either the OVA sensitization or the OVA challenge.[2][3]

-

Challenge: Sensitized mice are challenged with nebulized OVA on days 28, 29, and 30.[2][3]

-

Endpoint Measurements (Day 32):

-

Bronchoalveolar Lavage Fluid (BALF) Analysis: Collection of BALF to count total and differential immune cells (e.g., eosinophils, lymphocytes).[2][3]

-

Cytokine and IgE Levels: Measurement of Th2 cytokines (e.g., IL-4) in BALF and total serum IgE levels.[2][3]

-

Histology: Lung tissues are collected, sectioned, and stained (e.g., H&E and PAS) to assess inflammation and mucus production.[2][3]

-

Figure 3: Timeline for the ovalbumin-induced allergic asthma mouse model.

Functional Antagonist Assay: Tango™ Beta-Lactamase Reporter Assay

The antagonist activity and selectivity of CYM50358 are determined using a cell-based Tango™ assay. This assay measures the interaction of β-arrestin with the activated GPCR.

-

Principle: The S1P₄ receptor is fused to a transcription factor. Upon receptor activation by an agonist, a protease-tagged β-arrestin is recruited, cleaving the transcription factor from the receptor. The transcription factor then translocates to the nucleus and drives the expression of a beta-lactamase (bla) reporter gene.

-

Cell Line: U2OS cells stably expressing the Tango™ S1P₄-bla construct.

-

Assay Procedure:

-

Cells are plated in microtiter plates and incubated.

-

For antagonist mode, cells are pre-incubated with CYM50358 or a vehicle control.

-

An S1P agonist is added at a concentration that elicits a submaximal response (EC₈₀).

-

The plates are incubated to allow for receptor activation and reporter gene expression.

-

A fluorescent FRET-based beta-lactamase substrate is added to the cells.

-

The change in fluorescence, indicative of beta-lactamase activity, is measured on a plate reader. A decrease in the agonist-induced signal in the presence of CYM50358 indicates antagonist activity.

-

Conclusion

This compound is a valuable scientific tool for investigating the physiological and pathological roles of the S1P₄ receptor. Its high potency and selectivity make it a precise instrument for dissecting S1P₄-mediated signaling. The demonstrated efficacy in preclinical models of allergy and asthma, through the inhibition of mast cell degranulation and reduction of inflammatory responses, highlights the therapeutic potential of targeting the S1P₄ receptor. This guide provides the foundational technical information required for the effective design and interpretation of studies involving CYM50358.

References

The Function of the S1P4 Receptor: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The sphingosine-1-phosphate receptor 4 (S1P4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the immune system. Primarily expressed in hematopoietic and lymphoid tissues, S1P4 is activated by the bioactive lipid sphingosine-1-phosphate (S1P), initiating a cascade of intracellular signaling events that modulate immune cell trafficking, differentiation, and function. This technical guide provides a comprehensive overview of the S1P4 receptor, detailing its signaling pathways, expression profile, and functional roles in various immune cell populations. Furthermore, this document presents a compilation of quantitative data on ligand binding affinities and detailed protocols for key experimental assays utilized in the study of S1P4, aiming to serve as a valuable resource for researchers and professionals in the field of immunology and drug discovery.

Introduction

Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates a wide array of cellular processes, including cell survival, proliferation, migration, and differentiation.[1] Its effects are mediated through a family of five specific GPCRs, designated as S1P1 through S1P5.[2] While S1P1, S1P2, and S1P3 are ubiquitously expressed, the expression of S1P4 is largely restricted to lymphoid and hematopoietic tissues, suggesting a specialized function within the immune system.[1][3] S1P4, also known as EDG6, is a member of the endothelial differentiation gene (EDG) family of receptors.[2][4] Its strategic expression in immune cells positions it as a critical regulator of both innate and adaptive immunity, making it an attractive target for therapeutic intervention in various inflammatory and autoimmune diseases.

S1P4 Receptor Expression and Localization

The expression of S1P4 is predominantly confined to cells of the immune system. High levels of S1P4 mRNA and protein have been detected in various lymphoid tissues, including the spleen, lymph nodes, thymus, and bone marrow.[4][5]

Cellular Expression:

-

Dendritic Cells (DCs): S1P4 is highly expressed in dendritic cells and has been shown to be crucial for the differentiation of plasmacytoid dendritic cells (pDCs).[6][7]

-

Lymphocytes: T cells and B cells express S1P4, where it is involved in modulating their proliferation, cytokine secretion, and migration.[8][9][10]

-

Macrophages: S1P4 is expressed on macrophages and is implicated in their recruitment and activation, particularly in the context of inflammation.[11][12][13]

-

Neutrophils: S1P4 expression is upregulated in neutrophils upon stimulation and is suggested to be important for their migration.[11]

-

Mast Cells: S1P4 is also expressed on mast cells.[11]

Subcellular Localization: The S1P4 receptor is primarily localized to the plasma membrane, consistent with its function as a cell surface receptor that binds to extracellular S1P.[4][5] Some studies have also suggested its presence in mitochondria.[5][14]

S1P4 Receptor Signaling Pathways

Upon binding of its ligand, S1P, the S1P4 receptor undergoes a conformational change that facilitates its interaction with and activation of heterotrimeric G proteins. S1P4 primarily couples to Gαi and Gα12/13, and to a lesser extent, Gαo, to initiate downstream signaling cascades.[15][16][17][18][19]

Gαi-Mediated Signaling:

Activation of the Gαi pathway by S1P4 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits released from Gαi can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Furthermore, Gαi signaling can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK).[16][17]

Gα12/13-Mediated Signaling:

Coupling of S1P4 to Gα12/13 activates the small GTPase Rho.[15][19] Activated Rho, in turn, stimulates Rho-associated kinase (ROCK), which plays a crucial role in regulating cytoskeletal dynamics, leading to changes in cell shape, motility, and contraction.[15]

Quantitative Data on Ligand Binding and Potency

The affinity and potency of various ligands for the S1P4 receptor have been characterized using different in vitro assays. The following table summarizes key quantitative data from the literature.

| Ligand | Assay Type | Cell Line | Parameter | Value (nM) | Reference(s) |

| Sphingosine-1-Phosphate (S1P) | Radioligand Binding | Ba/F3-S1P4 | Ki | 22 ± 3 | [20] |

| Sphingosine-1-Phosphate (S1P) | Radioligand Binding | hS1P4-CHO | Kd | 63 | [15] |

| Sphingosine-1-Phosphate (S1P) | Calcium Mobilization | HTC4-S1P4 | EC50 | ~10-100 | [11] |

| Dihydrosphingosine-1-Phosphate (DH-S1P) | Radioligand Binding | Ba/F3-S1P4 | Kd | 3.95 ± 0.75 | [20] |

| Dihydrosphingosine-1-Phosphate (DH-S1P) | Radioligand Binding | hS1P4 | Ki | ~10-210 | [20] |

| Phytosphingosine-1-Phosphate (phS1P) | Radioligand Binding | Ba/F3-S1P4 | IC50 | <5 | [20] |

| ML248 (Agonist) | Tango™ Assay | U2OS-S1P4 | EC50 | 37.7 - 79.1 | [4] |

| CYM50358 (Antagonist) | B cell migration | Primary cells | - | - | [1] |

| VPC03090-P (Antagonist) | Radioligand Binding | hS1P4-CHO | Ki | 51 | [8] |

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a test compound for the S1P4 receptor using a competitive radioligand binding assay.

Materials:

-

Cell membranes prepared from cells overexpressing S1P4.

-

Radioligand (e.g., [³H]dihydrosphingosine-1-phosphate, [³H]DH-S1P).

-

Unlabeled competitor compounds (including a known S1P4 ligand as a positive control).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates (e.g., GF/C filters).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, add binding buffer, the desired concentrations of the unlabeled competitor compound, and the radioligand at a fixed concentration (typically at or below its Kd value).

-

Initiate Binding: Add the cell membrane preparation to each well to start the binding reaction.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

-

Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Calcium Mobilization Assay

This protocol outlines a method to measure the activation of S1P4 by monitoring changes in intracellular calcium levels using a fluorescent calcium indicator.

Materials:

-

S1P4-expressing cells (e.g., CHO or HEK293 cells).

-

Cell culture medium.

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compounds (agonists and antagonists).

-

A fluorescence plate reader with an injection system.

Procedure:

-

Cell Plating: Seed the S1P4-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Remove the culture medium and load the cells with the calcium indicator dye dissolved in assay buffer. Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Compound Addition: Place the plate in the fluorescence plate reader. After establishing a baseline fluorescence reading, inject the test compounds at various concentrations.

-

Fluorescence Measurement: Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

-

Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium. For agonists, plot the peak fluorescence response against the compound concentration to determine the EC50 value. For antagonists, pre-incubate the cells with the antagonist before adding a known agonist and measure the inhibition of the agonist's response.

Western Blotting for S1P4 Expression

This protocol describes the detection of S1P4 protein expression in cell lysates by Western blotting.

Materials:

-

Cell lysates from cells of interest.

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Protein assay reagent (e.g., BCA or Bradford).

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody specific for S1P4.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Protein Extraction: Lyse cells in lysis buffer and collect the supernatant containing the proteins.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-S1P4 antibody.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Detection: After further washing, apply the chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponding to S1P4 indicates its expression level.

Conclusion

The S1P4 receptor is a critical regulator of immune cell function, with its restricted expression in hematopoietic and lymphoid tissues making it a highly specific target for immunomodulatory therapies. A thorough understanding of its signaling pathways, cellular functions, and pharmacology is essential for the development of novel therapeutics for a range of immune-mediated diseases. This technical guide provides a foundational resource for researchers and drug development professionals, offering a detailed overview of S1P4 biology, quantitative data for ligand interactions, and standardized protocols for its investigation. Further research into the intricate roles of S1P4 in different immune cell subsets and disease models will undoubtedly pave the way for innovative therapeutic strategies targeting this important receptor.

References

- 1. Sphingosine‐1‐phosphate receptor type 4 is critically involved in the regulation of peritoneal B‐1 cell trafficking and distribution in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. sinobiological.com [sinobiological.com]

- 8. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 10. origene.com [origene.com]

- 11. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Receptor-Ligand Binding Assays [labome.com]

- 13. benchchem.com [benchchem.com]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 15. Sphingosine 1-phosphate analogue recognition and selectivity at S1P4 within the endothelial differentiation gene family of receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 7tmantibodies.com [7tmantibodies.com]

- 18. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The sphingosine 1-phosphate receptor S1P4 regulates cell shape and motility via coupling to Gi and G12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmacological characterization of human S1P4 using a novel radioligand, [4,5-3H]-dihydrosphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of CYM50358 Hydrochloride: A Selective S1P4 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CYM50358 hydrochloride is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1P4), a G protein-coupled receptor implicated in various physiological and pathological processes, including immune responses and allergic inflammation. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It includes detailed experimental protocols, a summary of its pharmacological data, and a visualization of its mechanism of action and the experimental workflow that led to its identification. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in S1P4 receptor modulation.

Introduction

Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that regulates a wide array of cellular processes by activating a family of five G protein-coupled receptors (GPCRs), designated S1P1 through S1P5. The S1P4 receptor is primarily expressed in hematopoietic cells and lymphoid tissues, suggesting its significant role in the immune system. The discovery of selective antagonists for S1P receptors is a key area of research for developing novel therapeutics for autoimmune diseases, allergic reactions, and certain cancers.

CYM50358 emerged from a high-throughput screening campaign as a promising hit with moderate potency and high selectivity for the S1P4 receptor.[1][2] Subsequent rational chemical modifications led to the development of CYM50358, a compound with nanomolar antagonist activity and favorable physicochemical properties.[1][2] This guide details the scientific journey of this compound, from its initial discovery to its synthesis and pharmacological evaluation.

Discovery and Pharmacological Profile

CYM50358 was identified through a rational drug design approach starting from a hit compound discovered in a high-throughput screen of the Molecular Libraries-Small Molecule Repository (MLSMR) collection.[1][2] The initial hit, a 5-aryl furan-2-arylcarboxamide derivative, showed moderate antagonist activity at the S1P4 receptor with high selectivity against other S1P receptor subtypes.[1][2] Structure-activity relationship (SAR) studies on this scaffold led to the synthesis of CYM50358, which demonstrated significantly improved potency.

Quantitative Pharmacological Data

The antagonist activity of CYM50358 was evaluated in cellular assays, demonstrating its high potency and selectivity for the S1P4 receptor. The key pharmacological parameters are summarized in the table below.

| Parameter | Value | Receptor Subtype | Assay Type | Reference |

| IC50 | 25 nM | Human S1P4 | β-lactamase reporter gene assay | [3] |

| IC50 | 6.4 µM | Human S1P1 | Not Specified | [3] |

Mechanism of Action and Signaling Pathway

CYM50358 exerts its pharmacological effect by selectively antagonizing the S1P4 receptor. The S1P4 receptor is known to couple to the G proteins Gαi and Gα12/13.[4][5] Activation of these pathways by the endogenous ligand S1P leads to downstream signaling cascades that regulate cellular functions such as cell shape, motility, and immune cell activation.[4][5] By blocking the binding of S1P to the S1P4 receptor, CYM50358 inhibits these downstream signaling events.

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process. A key step in the synthesis involves the coupling of a carboxylic acid derivative with a substituted aniline.

Experimental Protocol for Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available in the cited literature. The following is a generalized procedure based on the synthetic scheme reported by Guerrero et al. (2011).

Step 1: Synthesis of 5-(2,5-dichlorophenyl)furan-2-carbonyl chloride

5-(2,5-dichlorophenyl)furan-2-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, in an inert solvent like dichloromethane (DCM) or toluene. The reaction is typically carried out at room temperature or with gentle heating until the conversion to the acyl chloride is complete. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude acyl chloride, which is often used in the next step without further purification.

Step 2: Amide Coupling to form N-(4-(aminomethyl)-2,6-dimethylphenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide

The synthesized 5-(2,5-dichlorophenyl)furan-2-carbonyl chloride is dissolved in an anhydrous aprotic solvent such as DCM or tetrahydrofuran (THF). To this solution, a slight excess of tert-butyl (4-amino-3,5-dimethylbenzyl)carbamate and a non-nucleophilic base, such as triethylamine or diisopropylethylamine, are added. The reaction mixture is stirred at room temperature for several hours until the starting materials are consumed (monitored by TLC or LC-MS). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel.

Step 3: Deprotection and Salt Formation

The Boc-protected intermediate is dissolved in a suitable solvent, such as DCM or dioxane, and treated with a strong acid, typically hydrochloric acid (as a solution in dioxane or diethyl ether) or trifluoroacetic acid, to remove the Boc protecting group. The reaction is stirred at room temperature until the deprotection is complete. The solvent is then removed under reduced pressure. If the free base is obtained, it is dissolved in a suitable solvent and treated with a solution of hydrogen chloride in an appropriate solvent (e.g., diethyl ether or methanol) to precipitate CYM50358 as its hydrochloride salt. The solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

Experimental Methods for Biological Evaluation

The biological activity of CYM50358 was characterized using a variety of in vitro assays to determine its potency, selectivity, and mechanism of action.

Tango™ β-Lactamase Reporter Gene Assay for S1P4 Antagonism

This protocol is a generalized procedure for a Tango™ assay to screen for GPCR antagonists.

Principle: The Tango™ assay technology is based on ligand-induced recruitment of β-arrestin to the GPCR of interest. The S1P4 receptor is fused to a transcription factor, and β-arrestin is tagged with a protease. Upon agonist-induced activation of the receptor, β-arrestin is recruited, leading to the cleavage of the transcription factor by the protease. The liberated transcription factor then translocates to the nucleus and activates the expression of a β-lactamase reporter gene. Antagonists are identified by their ability to inhibit the agonist-induced expression of β-lactamase.

Protocol:

-

Cell Culture: U2OS cells stably co-expressing the human S1P4 receptor-transcription factor fusion protein and the β-arrestin-protease fusion protein are cultured in appropriate media.

-

Assay Plate Preparation: Cells are seeded into 384-well plates and incubated to allow for cell attachment.

-

Compound Addition: Test compounds (including CYM50358) are added to the wells at various concentrations. The plates are pre-incubated with the compounds for a defined period.

-

Agonist Stimulation: An agonist of the S1P4 receptor (e.g., S1P) is added to the wells at a concentration that elicits a submaximal response (typically EC80).

-

Incubation: The plates are incubated for several hours to allow for reporter gene expression.

-

Detection: A FRET-based β-lactamase substrate is added to the wells. The plate is then read on a fluorescence plate reader, measuring the emission ratio to determine β-lactamase activity.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and IC50 values are determined by fitting the data to a four-parameter logistic equation.

Conclusion

This compound is a valuable pharmacological tool for investigating the biological roles of the S1P4 receptor. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at elucidating the therapeutic potential of S1P4 antagonism. The discovery and development of CYM50358 exemplify a successful rational drug design strategy, starting from a high-throughput screening hit and progressing to a highly optimized lead compound. This technical guide provides a comprehensive resource for researchers interested in utilizing CYM50358 or developing novel S1P4 receptor modulators. Further research into the in vivo efficacy and safety profile of CYM50358 and related compounds is warranted to explore their full therapeutic potential.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. youtube.com [youtube.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]

- 5. The sphingosine 1-phosphate receptor S1P4 regulates cell shape and motility via coupling to Gi and G12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of CYM50358 Hydrochloride: A Potent and Selective S1P4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of CYM50358 hydrochloride, a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1P4). This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to serve as an in-depth resource for researchers in immunology, pharmacology, and drug development. CYM50358 has demonstrated significant potential in modulating immune responses, particularly in the context of allergic inflammation, making it a valuable tool for investigating S1P4 biology and a potential starting point for therapeutic development.

Introduction to S1P4 and the Role of CYM50358

Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that exerts its effects through a family of five G protein-coupled receptors (GPCRs), designated S1P1-5. These receptors are involved in a myriad of physiological processes, including lymphocyte trafficking, endothelial barrier function, and cell proliferation. The S1P4 receptor is predominantly expressed in hematopoietic and lymphoid tissues, suggesting a specialized role in the immune system.[1][2]

This compound has been identified as a potent and selective antagonist of the S1P4 receptor.[3][4] Its ability to specifically block S1P4 signaling allows for the elucidation of the receptor's function in various biological contexts and provides a pharmacological tool to explore its therapeutic potential.

Quantitative Biological Data

The following tables summarize the key quantitative data characterizing the in vitro activity of CYM50358.

Table 1: In Vitro Potency and Selectivity of CYM50358

| Target | Assay Type | Parameter | Value | Reference |

| Human S1P4 | Tango β-arrestin recruitment | IC50 | 25 nM | [3][5] |

| Human S1P1 | Tango β-arrestin recruitment | IC50 | 6.4 µM | [5] |

| Human S1P2 | Tango β-arrestin recruitment | IC50 | 3.9 µM | [6] |

| Human S1P3 | Tango β-arrestin recruitment | IC50 | >25 µM (95% inhibition) | [6] |

| Human S1P5 | Tango β-arrestin recruitment | IC50 | 5.5 µM | [6] |

Table 2: In Vitro Functional Activity of CYM50358

| Assay | Cell Line | Effect | Quantitative Measurement | Reference |

| Mast Cell Degranulation | RBL-2H3 | Inhibition of antigen-induced degranulation | Significant inhibition at 10 µM | [3] |

Table 3: In Vivo Efficacy of CYM50358 in a Mouse Model of Allergic Asthma

| Treatment Group | Parameter | Measurement | % Inhibition vs. OVA Control | Reference |

| CYM50358 (before sensitization) | Total cells in BALF | Cells/mL | 56.6% | [3] |

| Eosinophils in BALF | Cells/mL | 69.3% | [3] | |

| Lymphocytes in BALF | Cells/mL | Significant decrease | [3] | |

| IL-4 in BALF | pg/mL | Significant decrease | [3] | |

| Serum IgE | ng/mL | Significant decrease | [3] | |

| CYM50358 (before challenge) | Total cells in BALF | Cells/mL | 41.7% | [3] |

| Eosinophils in BALF | Cells/mL | 48.5% | [3] | |

| Lymphocytes in BALF | Cells/mL | Significant decrease | [3] | |

| IL-4 in BALF | pg/mL | Significant decrease | [3] | |

| Serum IgE | ng/mL | Significant decrease | [3] |

Signaling Pathways and Mechanism of Action

S1P4 is known to couple to the Gαi and Gα12/13 families of G proteins.[7][8] Activation of these pathways can lead to downstream signaling events, including the activation of the small GTPase Rho, which influences cell shape and motility.[7] CYM50358, as an antagonist, blocks these S1P-induced signaling cascades.

Detailed Experimental Protocols

In Vitro Tango™ β-arrestin Recruitment Assay

This assay quantifies the ability of a compound to antagonize S1P-induced recruitment of β-arrestin to the S1P4 receptor.

Principle: The Tango™ assay technology utilizes a GPCR fused to a transcription factor, and a β-arrestin protein fused to a protease. Ligand-induced receptor activation recruits the β-arrestin-protease, which then cleaves the transcription factor from the receptor. The liberated transcription factor translocates to the nucleus and activates a reporter gene, typically β-lactamase. The activity of β-lactamase is measured using a FRET-based substrate.

Protocol:

-

Cell Culture: U2OS cells stably co-expressing the human S1P4-GAL4-VP16 fusion protein and a β-arrestin-TEV protease fusion protein, along with a β-lactamase reporter gene, are cultured in McCoy's 5A medium supplemented with 10% dialyzed fetal bovine serum, 0.1 mM NEAA, 25 mM HEPES (pH 7.3), 1 mM sodium pyruvate, and appropriate selection antibiotics.

-

Cell Plating: Cells are harvested and seeded into 384-well black, clear-bottom assay plates at a density of 10,000 cells per well in 32 µL of assay medium and incubated for 16-24 hours at 37°C in 5% CO2.

-

Compound Preparation: CYM50358 is serially diluted in DMSO to create a concentration range. A fixed, sub-maximal concentration of S1P (e.g., EC80) is prepared in assay medium.

-

Assay Procedure:

-

To antagonist wells, add 4 µL of diluted CYM50358.

-

To agonist control wells, add 4 µL of assay medium.

-

Incubate the plate for 30 minutes at 37°C.

-

Add 4 µL of the S1P solution to all wells except the unstimulated control wells (which receive 4 µL of assay medium).

-

Incubate the plate for 5 hours at 37°C in 5% CO2.

-

-

Detection:

-

Prepare the LiveBLAzer™-FRET B/G Substrate (CCF4-AM) according to the manufacturer's instructions.

-

Add 8 µL of the substrate mixture to each well.

-

Incubate the plate for 2 hours at room temperature in the dark.

-

-

Data Acquisition: Read the plate on a fluorescence plate reader with excitation at 409 nm and emission at 460 nm (blue) and 530 nm (green).

-

Data Analysis: The ratio of blue to green fluorescence is calculated. The IC50 value for CYM50358 is determined by plotting the percent inhibition against the log of the antagonist concentration and fitting the data to a four-parameter logistic equation.

References

- 1. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Suppressive Effect of CYM50358 S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. biomolther.org [biomolther.org]

- 6. koreascience.kr [koreascience.kr]

- 7. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

CYM50358 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CYM50358 hydrochloride, a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1P4). This document consolidates key chemical and biological data, detailed experimental protocols, and visual representations of its mechanism of action to support its application in research and drug development.

Core Chemical and Biological Properties

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the S1P4 receptor. Its high selectivity makes it superior to less specific antagonists for delineating S1P4-mediated signaling pathways.

Chemical Identity and Properties

This compound is the hydrochloride salt of CYM50358, ensuring its solubility in aqueous solutions for experimental use.

| Property | Value |

| CAS Number | 1781750-72-8 |

| Molecular Formula | C₂₀H₁₈Cl₂N₂O₂・HCl |

| Molecular Weight | 425.74 g/mol |

| Purity | ≥97% |

| Solubility | Soluble to 100 mM in water and DMSO |

| Storage | Store at -20°C |

Biological Activity

CYM50358 is a potent and selective antagonist of the S1P4 receptor with an IC₅₀ of 25 nM.[1][2] It displays high selectivity for S1P4 over other S1P receptor subtypes (S1P1, S1P2, S1P3, and S1P5), making it an excellent tool for studying S1P4-specific functions.[2]

Mechanism of Action and Signaling Pathways

CYM50358 exerts its effects by blocking the binding of the endogenous ligand, sphingosine-1-phosphate (S1P), to the S1P4 receptor. The S1P4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi and Gα12/13 heterotrimeric G proteins. Inhibition of S1P4 by CYM50358 modulates downstream signaling cascades that are involved in various cellular processes, including immune cell trafficking, mast cell degranulation, and apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity and effects of this compound.

S1P4 Receptor Antagonist Activity Assay (Tango™ β-arrestin Recruitment Assay)

This assay quantifies the ability of CYM50358 to antagonize S1P-induced β-arrestin recruitment to the S1P4 receptor, a hallmark of GPCR activation.

Materials:

-

Tango™ S1P4-bla U2OS cells (or a similar cell line expressing a β-arrestin-reporter fusion)

-

Assay medium: Opti-MEM I or equivalent serum-free medium

-

S1P (agonist)

-

This compound

-

LiveBLAzer™-FRET B/G Substrate

-

96-well or 384-well clear-bottom black plates

-

Fluorescence plate reader

Procedure:

-

Cell Plating: Seed the Tango™ S1P4-bla U2OS cells in the microplates at a density of 10,000-20,000 cells per well and incubate for 16-24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare serial dilutions of this compound in assay medium. Also, prepare a stock solution of S1P in assay medium at a concentration that elicits a submaximal response (EC₈₀).

-

Antagonist Treatment: Add the diluted this compound to the cell plates and incubate for 30 minutes at 37°C.

-

Agonist Stimulation: Add the S1P solution to the wells (to the EC₈₀ concentration) and incubate for 5 hours at 37°C.

-

Substrate Addition: Prepare the LiveBLAzer™-FRET B/G Substrate according to the manufacturer's instructions and add it to each well.

-

Incubation: Incubate the plates for 2 hours at room temperature, protected from light.

-

Data Acquisition: Measure the fluorescence emission at 460 nm and 530 nm using a fluorescence plate reader.

-

Analysis: Calculate the ratio of blue (460 nm) to green (530 nm) fluorescence. The IC₅₀ value for CYM50358 is determined by plotting the log of the antagonist concentration against the normalized response.

Mast Cell Degranulation Assay (β-Hexosaminidase Release Assay)

This assay measures the release of the granular enzyme β-hexosaminidase from mast cells as an indicator of degranulation.

Materials:

-

RBL-2H3 mast cell line

-

Anti-DNP IgE

-

DNP-HSA (antigen)

-

This compound

-

Tyrode's buffer

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate

-

Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Cell Sensitization: Seed RBL-2H3 cells in 96-well plates and sensitize them with anti-DNP IgE (0.5 µg/mL) for 18-24 hours.

-

Washing: Wash the sensitized cells twice with Tyrode's buffer to remove unbound IgE.

-

Inhibitor Treatment: Add various concentrations of this compound to the cells and incubate for 30 minutes at 37°C.

-

Antigen Challenge: Stimulate the cells with DNP-HSA (100 ng/mL) for 30 minutes at 37°C to induce degranulation.

-

Supernatant Collection: Centrifuge the plates and collect the supernatants.

-

Cell Lysis: Lyse the remaining cells in the wells with 0.1% Triton X-100 to measure the total β-hexosaminidase content.

-

Enzymatic Reaction: Add the supernatants and cell lysates to separate wells of a new plate containing the pNAG substrate. Incubate for 1 hour at 37°C.

-

Stopping the Reaction: Add the stop solution to each well.

-

Absorbance Reading: Measure the absorbance at 405 nm using a spectrophotometer.

-

Calculation: The percentage of β-hexosaminidase release is calculated as (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) x 100.

T-Cell Migration Assay (Transwell Assay)

This assay assesses the effect of CYM50358 on the migration of T-cells towards a chemoattractant.

Materials:

-

Human or murine T-cells

-

RPMI 1640 medium with 0.5% BSA

-

Chemoattractant (e.g., SDF-1α/CXCL12)

-

This compound

-

Transwell inserts (5 µm pore size)

-

24-well plates

-

Flow cytometer or cell counter

Procedure:

-

Cell Preparation: Isolate T-cells and resuspend them in RPMI 1640 with 0.5% BSA.

-

Assay Setup: Add the chemoattractant solution to the lower chambers of the 24-well plate. Place the Transwell inserts into the wells.

-

Inhibitor and Cell Addition: Pre-incubate the T-cells with different concentrations of this compound for 30 minutes. Add the cell suspension to the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator to allow for cell migration.

-

Cell Quantification: Collect the cells that have migrated to the lower chamber.

-

Analysis: Count the migrated cells using a flow cytometer or a cell counter. Compare the number of migrated cells in the CYM50358-treated groups to the untreated control.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the inhibitory effect of CYM50358 on a cellular response.

References

CYM50358 Hydrochloride: A Technical Guide to its Role in Immunology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CYM50358 hydrochloride, a potent and selective antagonist of the Sphingosine-1-Phosphate 4 (S1P4) receptor. The document details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for its immunological evaluation, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its immunological effects by selectively blocking the S1P4 receptor.[1][2][3][4][5] S1P4 is a G protein-coupled receptor expressed on various immune cells, including mast cells and dendritic cells.[6] By antagonizing this receptor, CYM50358 inhibits downstream signaling cascades that are involved in key immunological processes. In the context of allergic responses, its primary role is the modulation of mast cell activation and the subsequent inflammatory cascade.

Quantitative Data Summary

The following tables summarize the reported in vitro potency and in vivo efficacy of CYM50358.

Table 1: In Vitro Receptor Antagonist Potency

| Target Receptor | IC50 Value | Reference |

| S1P4 | 25 nM | [2][3][4][5] |

| S1P1 | 6.4 µM | [2] |

Table 2: In Vivo Efficacy in Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model

| Parameter | Treatment Regimen | % Inhibition vs. OVA Control | Reference |

| Total Cells in Bronchoalveolar Lavage Fluid (BALF) | CYM50358 before antigen sensitization | 56.6% | [7] |

| Total Cells in Bronchoalveolar Lavage Fluid (BALF) | CYM50358 before antigen challenge | 41.7% | [7] |

| Eosinophils in BALF | CYM50358 before antigen sensitization | 69.3% | [7] |

| Eosinophils in BALF | CYM50358 before antigen challenge | 48.5% | [7] |

Signaling Pathway and Mechanism of Action

CYM50358 acts by blocking the binding of the endogenous ligand, sphingosine-1-phosphate (S1P), to the S1P4 receptor. This prevents the activation of downstream G proteins, primarily Gαi and Gα12/13, and their subsequent signaling cascades that contribute to inflammatory responses.

Caption: S1P4 receptor signaling pathway blocked by CYM50358.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the immunological role of this compound.

In Vitro: RBL-2H3 Mast Cell Degranulation Assay

This assay quantifies the extent to which a compound inhibits the release of inflammatory mediators from mast cells.

Objective: To determine the effect of CYM50358 on antigen-induced degranulation of rat basophilic leukemia (RBL-2H3) mast cells.

Methodology:

-

Cell Culture and Seeding:

-

Culture RBL-2H3 cells in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed 1 x 10^5 cells per well in a 24-well plate and allow them to adhere overnight.

-

-

Sensitization:

-

Sensitize the cells by incubating them with anti-dinitrophenyl (DNP) IgE (e.g., 0.5 µg/mL) for 18-24 hours.

-

-

Compound Treatment:

-

Wash the sensitized cells twice with Tyrode's buffer.

-

Pre-incubate the cells with various concentrations of this compound (or vehicle control) in Tyrode's buffer for 30 minutes at 37°C.

-

-

Antigen Challenge:

-

Induce degranulation by adding DNP-human serum albumin (HSA) antigen (e.g., 10 µg/mL) to the wells.

-

Include control wells:

-

Basal: No antigen added.

-

Positive Control: Antigen added, vehicle pre-treatment.

-

Total Release (Lysate): Cells lysed with 0.2% Triton X-100.

-

-

-

Quantification of Degranulation (β-Hexosaminidase Assay):

-

After a 1-hour incubation post-challenge, centrifuge the plate to pellet any detached cells.

-

Collect the supernatant from each well.

-

Add the supernatant to a new 96-well plate containing a fluorogenic substrate for β-hexosaminidase (e.g., 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide) in a sodium acetate buffer.

-

Incubate at 37°C for 1 hour.

-

Stop the reaction by adding a high pH buffer (e.g., glycine carbonate buffer).

-

Measure the fluorescence on a microplate reader (Excitation: ~360 nm, Emission: ~450 nm).

-

-

Data Analysis:

-

Calculate the percentage of degranulation for each well using the formula:

-

% Degranulation = [(Sample Fluorescence - Basal Fluorescence) / (Total Release Fluorescence - Basal Fluorescence)] * 100

-

-

Plot the % degranulation against the concentration of CYM50358 to determine its inhibitory effect.

-

In Vivo: Ovalbumin (OVA)-Induced Allergic Asthma Model

This model mimics the key features of human allergic asthma, including airway inflammation and hyperresponsiveness.

Objective: To evaluate the in vivo efficacy of CYM50358 in a murine model of allergic asthma.

Methodology:

-

Animals:

-

Use female BALB/c mice (6-8 weeks old).

-

-

Sensitization and Challenge Protocol:

-

Day 0 & 7 (Sensitization): Administer an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg aluminum hydroxide (alum) adjuvant in saline.

-

Day 14, 15, 16 (Challenge): Expose mice to an aerosolized solution of 1% OVA in saline for 30 minutes using a nebulizer.

-

-

CYM50358 Administration:

-

Regimen 1 (Pre-sensitization): Administer CYM50358 (e.g., 1-10 mg/kg, i.p.) 1 hour before each OVA sensitization on Days 0 and 7.

-

Regimen 2 (Pre-challenge): Administer CYM50358 (e.g., 1-10 mg/kg, i.p.) 1 hour before each OVA challenge on Days 14, 15, and 16.

-

Control groups should receive the vehicle.

-

-

Endpoint Analysis (Day 18):

-

Bronchoalveolar Lavage (BAL):

-

Anesthetize the mice and cannulate the trachea.

-

Lavage the lungs with ice-cold PBS.

-

Centrifuge the collected BAL fluid (BALF) to separate cells from the supernatant.

-

Count the total number of cells.

-

Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts (eosinophils, lymphocytes, macrophages, neutrophils).

-

-

Serum IgE Measurement:

-

Collect blood via cardiac puncture.

-

Isolate serum and measure OVA-specific IgE levels using an ELISA kit.

-

-

Lung Histology:

-

Perfuse the lungs and fix them in 10% formalin.

-

Embed the tissue in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess inflammation and Periodic acid-Schiff (PAS) staining to visualize mucus-producing goblet cells.

-

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow for evaluating a compound like CYM50358, from initial in vitro screening to in vivo validation.

Caption: Standard workflow for the immunological evaluation of CYM50358.

Potential Therapeutic Applications

The primary evidence points to the therapeutic potential of CYM50358 in allergic diseases, particularly allergic asthma .[6][7][8][9] By inhibiting mast cell degranulation and reducing the influx of inflammatory cells like eosinophils into the lungs, it targets key pathological mechanisms of the disease.[6][7]

Additionally, S1P receptor modulation is an area of interest for treating viral infections like influenza , where an overactive immune response (cytokine storm) contributes significantly to pathology. While direct evidence for CYM50358 in influenza is limited, its role as an immunomodulator suggests it could be a valuable research tool for investigating the role of S1P4 in the host response to viral infections.[1][2][10]

References

- 1. researchgate.net [researchgate.net]

- 2. koreascience.kr [koreascience.kr]

- 3. S1P4 Regulates Passive Systemic Anaphylaxis in Mice but Is Dispensable for Canonical IgE-Mediated Responses in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]

- 6. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A convenient fluorimetry-based degranulation assay using RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sphingosine-1-phosphate synthesis and functions in mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analyzing degranulation in HMC1.2 and RBL-2H3 cells [protocols.io]

- 10. A microplate assay to assess chemical effects on RBL-2H3 mast cell degranulation: effects of triclosan without use of an organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

CYM50358 Hydrochloride: A Technical Guide for Influenza Infection Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Influenza virus infections continue to pose a significant global health threat, with seasonal epidemics and the potential for pandemics driving the need for novel therapeutic strategies. Beyond direct antiviral agents, host-directed therapies that modulate the immune response to mitigate virus-induced pathology represent a promising avenue of research. This technical guide focuses on CYM50358 hydrochloride, a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1P4). We will delve into its mechanism of action, the rationale for its investigation in influenza infection, and provide detailed, adaptable experimental protocols for its preclinical evaluation. This document aims to equip researchers with the foundational knowledge and practical methodologies to explore the therapeutic potential of S1P4 antagonism in combating influenza-associated immunopathology.

Introduction to this compound

This compound is a small molecule antagonist with high potency and selectivity for the S1P4 receptor.[1] Sphingosine-1-phosphate (S1P) is a signaling lipid that regulates a multitude of cellular processes, including immune cell trafficking, differentiation, and cytokine release, through its interaction with five G protein-coupled receptors, S1P1-5. The distinct expression patterns of these receptors on different cell types dictate their specific biological functions. S1P4 is notably expressed on hematopoietic cells, including dendritic cells and macrophages, which are key players in the immune response to viral infections.

The rationale for investigating S1P4 antagonism in the context of influenza stems from the need to control the excessive inflammatory response, often termed a "cytokine storm," which is a major contributor to the morbidity and mortality associated with severe influenza infections. While broad-acting S1P receptor modulators have shown promise in preclinical influenza models, the specific contribution of each S1P receptor subtype is an area of active investigation. The high expression of S1P4 on immune cells central to the influenza response suggests that its selective blockade could offer a more targeted approach to dampening immunopathology without compromising the protective antiviral response.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by competitively binding to the S1P4 receptor, preventing its activation by endogenous S1P. This blockade inhibits downstream signaling cascades that are initiated upon S1P-S1P4 engagement. In immune cells, S1P4 signaling has been linked to the modulation of cytokine and chemokine production and the regulation of cell migration and activation.

By antagonizing the S1P4 receptor on dendritic cells and other immune cells in the respiratory tract during influenza infection, this compound is hypothesized to temper the excessive production of pro-inflammatory cytokines and chemokines. This, in turn, may lead to a reduction in the recruitment and activation of inflammatory cells in the lungs, thereby mitigating tissue damage and improving disease outcomes.

Quantitative Data

To date, specific quantitative data for this compound in the context of influenza infection is not available in the public domain. However, its in vitro potency and selectivity have been characterized.

| Parameter | Value | Assay System | Reference |

| IC50 for S1P4 | 25 nM | Human U2OS cells expressing S1P4 | [1] |

| IC50 for S1P1 | 6.4 µM | Not specified | [1] |

This table will be updated as more research becomes available.

Experimental Protocols

The following protocols are adapted from standard methodologies for influenza virus research and can be used to evaluate the efficacy of this compound.

In Vitro Antiviral and Anti-inflammatory Activity

Objective: To determine the effect of this compound on influenza virus replication and the production of pro-inflammatory cytokines in a relevant cell line.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells or human lung adenocarcinoma epithelial cells (A549)

-

Influenza A virus (e.g., A/Puerto Rico/8/1934 (H1N1))

-

This compound

-

Cell culture medium (e.g., DMEM with appropriate supplements)

-

Reagents for plaque assay (e.g., agarose, crystal violet)

-

Reagents for quantitative PCR (qPCR) to measure viral RNA

-

ELISA kits for measuring cytokine levels (e.g., TNF-α, IL-6, CCL2)

Protocol:

-

Cell Culture and Infection:

-

Plate MDCK or A549 cells in 6-well or 12-well plates and grow to confluence.

-

Pre-treat cells with varying concentrations of this compound for 1-2 hours.

-

Infect the cells with influenza A virus at a multiplicity of infection (MOI) of 0.01 to 1.

-

After a 1-hour adsorption period, remove the virus inoculum and add fresh medium containing the corresponding concentration of this compound.

-

-

Assessment of Viral Replication:

-

Plaque Assay: At 48-72 hours post-infection, collect the supernatant to determine viral titers by plaque assay on fresh MDCK cell monolayers.

-

qPCR: At various time points (e.g., 8, 24, 48 hours) post-infection, lyse the cells and extract total RNA. Perform reverse transcription followed by qPCR to quantify the levels of a viral gene (e.g., M gene).

-

-

Measurement of Cytokine Production:

-

At 24 hours post-infection, collect the cell culture supernatant.

-

Use commercial ELISA kits to measure the concentrations of key pro-inflammatory cytokines and chemokines.

-

In Vivo Efficacy in a Mouse Model of Influenza Infection

Objective: To evaluate the therapeutic potential of this compound in reducing morbidity, mortality, and lung immunopathology in a mouse model of influenza infection.

Materials:

-

6-8 week old C57BL/6 or BALB/c mice

-

Mouse-adapted influenza A virus

-

This compound formulated for in vivo administration

-

Anesthesia (e.g., isoflurane)

-

Equipment for monitoring body weight and clinical signs

-

Reagents for bronchoalveolar lavage (BAL) fluid collection

-

Reagents for lung tissue homogenization and viral titration

-

Reagents for histopathological analysis (e.g., formalin, hematoxylin, and eosin)

Protocol:

-

Animal Infection and Treatment:

-

Anesthetize mice and intranasally infect with a lethal or sub-lethal dose of influenza A virus.

-

Administer this compound or vehicle control at a predetermined dosing schedule (e.g., once or twice daily, starting at a specific time point pre- or post-infection).

-

-

Monitoring and Endpoints:

-

Monitor mice daily for body weight loss, clinical signs of illness, and survival for 14-21 days.

-

-

Assessment of Lung Pathology and Viral Load:

-

At selected time points (e.g., days 3, 5, and 7 post-infection), euthanize a subset of mice.

-

Collect BAL fluid to analyze immune cell infiltration and cytokine levels.

-

Harvest lungs for viral titration (plaque assay or qPCR) and histopathological examination to assess the degree of inflammation and tissue damage.

-

Future Directions and Conclusion

This compound presents a targeted approach to modulating the host immune response to influenza virus infection. Its selectivity for the S1P4 receptor offers the potential for a more refined immunomodulatory effect compared to broader-acting agents. The experimental frameworks provided in this guide offer a starting point for the systematic evaluation of this compound in preclinical models of influenza. Future research should focus on elucidating the precise cellular and molecular mechanisms by which S1P4 antagonism mitigates influenza-induced immunopathology, determining the optimal therapeutic window for administration, and exploring its potential in combination with direct-acting antiviral drugs. Such studies will be crucial in determining the clinical translatability of S1P4 antagonism as a novel therapeutic strategy for severe influenza.

References

S1P4 Receptor Expression in Immune Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) is a critical bioactive lipid mediator that orchestrates a diverse array of cellular processes, including proliferation, survival, and migration, primarily through its interaction with a family of five G protein-coupled receptors (GPCRs), designated S1P1-5. Among these, the S1P4 receptor has garnered significant attention within the immunology and drug development communities due to its predominantly restricted expression within the hematopoietic system.[1][2] This specific expression pattern suggests a specialized role for S1P4 in modulating immune cell function, making it an attractive therapeutic target for a variety of inflammatory and autoimmune diseases.

This technical guide provides an in-depth overview of S1P4 receptor expression across various immune cell populations, details the signaling pathways it governs, and outlines key experimental protocols for its study. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the investigation of S1P signaling and the development of novel immunomodulatory therapeutics.

Data Presentation: S1P4 Receptor Expression in Immune Cells

The following tables summarize the expression of the S1P4 receptor across different immune cell types. The data is compiled from various studies and presented to facilitate a comparative understanding of S1P4 distribution. It is important to note that expression levels can vary depending on the activation state of the cell and the specific experimental conditions.

Table 1: S1P4 mRNA and Protein Expression in Human Immune Cells

| Immune Cell Type | Relative mRNA Expression | Protein Detection Method | Notes |

| T Lymphocytes | |||

| CD4+ T Cells | Predominantly expressed along with S1P1.[3] | Flow Cytometry | Expression is suppressed upon T cell receptor-mediated activation.[3] |

| CD8+ T Cells | Predominantly expressed along with S1P1.[3] | Flow Cytometry | |

| B Lymphocytes | |||

| Splenic B Cells | High expression.[2] | Quantitative PCR, Immunofluorescence Microscopy | S1P4 modulates S1P1 signals in B cell migration.[4] |

| Peritoneal B1a/B1b Cells | Expressed; downregulated upon TLR4 stimulation.[5][6] | RT-PCR | |

| Myeloid Cells | |||

| Dendritic Cells (DCs) | Highly expressed, particularly in plasmacytoid DCs (pDCs).[1][7] | Quantitative PCR, Flow Cytometry | S1P4 is involved in DC migration and cytokine secretion.[8][9] |

| Macrophages | Expressed; downregulated in M1-polarized macrophages.[10][11] | Quantitative PCR, Western Blot | S1P4 signaling in tumor-associated macrophages (TAMs) leads to pro-tumor cytokine production.[1] |

| Monocytes | Expressed.[11][12] | ||

| Neutrophils | Expressed.[1][11][12] | May be involved in neutrophil migration.[1][13] | |

| Other Immune Cells | |||

| Natural Killer (NK) Cells | Low to no expression; S1PR5 is the dominant S1P receptor.[1][7] | ||

| Mast Cells | Expressed.[11][12][14] | May play a role in regulating allergic inflammation.[14] | |

| Hematopoietic Stem Cells | Highly expressed.[1][15] |

Table 2: S1P4 mRNA and Protein Expression in Murine Immune Cells

| Immune Cell Type | Relative mRNA Expression | Protein Detection Method | Notes |

| T Lymphocytes | |||

| Splenic CD4+ & CD8+ T Cells | Predominantly expressed along with S1P1.[3] | Quantitative PCR | S1P4 signaling inhibits T cell proliferation and effector cytokine secretion while enhancing IL-10.[16] |

| B Lymphocytes | |||

| Splenic B Cells | High expression.[2] | S1PR4 deficiency leads to reduced germinal center formation.[2] | |

| Peritoneal B Cells | Expressed; S1P1 and S1P4 are the two subtypes present.[5] | RT-PCR | TLR4 stimulation downregulates S1P4 in B1a and B1b cells.[5] |

| Myeloid Cells | |||

| Dendritic Cells (DCs) | Dominantly expressed; all S1PR subtypes are present.[7] | S1P4 deficiency profoundly affects DC migration and cytokine secretion, and reduces TH17 differentiation.[8][9] | |

| Macrophages | Expressed; S1PR4 is downregulated in M1 macrophages.[10][11] | Bone marrow-derived macrophages from some studies showed no S1P4 mRNA expression.[17] | |

| Other Immune Cells | |||

| Mast Cells | Expressed.[14] |

Signaling Pathways of the S1P4 Receptor

Activation of the S1P4 receptor by its ligand, S1P, initiates a cascade of intracellular signaling events that are primarily mediated through its coupling to heterotrimeric G proteins, specifically Gαi and Gα12/13.[1][11][18] These signaling pathways ultimately influence a range of cellular functions including cell shape, motility, cytokine production, and receptor trafficking.

Key Signaling Cascades:

-

Gαi-Mediated Pathway : Coupling to Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This pathway is also responsible for the pertussis toxin-sensitive activation of the mitogen-activated protein kinase (MAPK) cascade, specifically extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][19]

-

Gα12/13-Mediated Pathway : The interaction with Gα12/13 activates the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[1][11] This pathway is crucial for regulating actin dynamics, which in turn affects cell shape, motility, and the trafficking of other cell surface receptors.[1]

-

Receptor Transactivation : In some cellular contexts, S1P4 signaling can lead to the transactivation of receptor tyrosine kinases such as HER2 (ERBB2), which can also contribute to ERK1/2 phosphorylation.[1]

Below are Graphviz diagrams illustrating the major signaling pathways downstream of S1P4 activation.

Experimental Protocols

Accurate and reproducible quantification of S1P4 expression and function is paramount for research and drug development. The following sections provide detailed methodologies for key experiments.

Quantitative Real-Time PCR (qPCR) for S1P4 mRNA Expression

This protocol outlines the steps for measuring the relative abundance of S1P4 mRNA in isolated immune cells.

1. RNA Isolation and cDNA Synthesis:

-

Isolate total RNA from purified immune cell populations using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.

-

Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

2. qPCR Reaction Setup:

-

Prepare a qPCR reaction mix containing:

-

SYBR Green or TaqMan master mix

-

Forward and reverse primers for S1P4 (and a reference gene, e.g., GAPDH, ACTB)

-

cDNA template (diluted 1:10)

-

Nuclease-free water

-

-

Use validated primers for human or mouse S1P4. Example primer sequences should be designed using tools like Primer-BLAST and validated for specificity and efficiency.

-

Set up reactions in triplicate in a 96- or 384-well qPCR plate. Include no-template controls (NTC) to check for contamination.

3. qPCR Cycling Conditions:

-

Perform the qPCR reaction using a real-time PCR system with the following typical cycling conditions:

-

Initial denaturation: 95°C for 5-10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

Melt curve analysis (for SYBR Green) to verify product specificity.

-

4. Data Analysis:

-

Determine the cycle threshold (Ct) values for S1P4 and the reference gene.

-

Calculate the relative expression of S1P4 mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to a control cell population.

Flow Cytometry for S1P4 Protein Detection

This protocol describes the detection of S1P4 protein on the surface of immune cells.

1. Cell Preparation:

-

Prepare a single-cell suspension of the immune cells of interest (e.g., from peripheral blood, spleen, or lymph nodes).

-

Count the cells and adjust the concentration to 1 x 10^6 cells per 100 µL of staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).[20]

2. Fc Receptor Blocking:

-

To prevent non-specific antibody binding, incubate the cells with an Fc receptor blocking reagent (e.g., Fc block or human/mouse serum) for 15 minutes at 4°C.[20]

3. Surface Staining:

-

Add a fluorochrome-conjugated primary antibody specific for S1P4 to the cell suspension.

-

Concurrently, add antibodies for other cell surface markers to identify the specific immune cell population of interest (e.g., CD3 for T cells, CD19 for B cells).

-

Incubate for 30 minutes at 4°C in the dark.[20]

-

Include appropriate controls:

-

Unstained cells

-

Isotype control antibody to determine background fluorescence

-

Fluorescence Minus One (FMO) controls for multicolor panels

-

4. Washing:

-

Wash the cells twice with 2 mL of cold staining buffer by centrifuging at 300-400 x g for 5 minutes and decanting the supernatant.[20]

5. Data Acquisition and Analysis:

-

Resuspend the cells in 200-400 µL of staining buffer.[20]

-

Acquire data on a flow cytometer.

-

Analyze the data using flow cytometry software (e.g., FlowJo, FCS Express). Gate on the cell population of interest and quantify the percentage of S1P4-positive cells and the mean fluorescence intensity (MFI).

Chemotaxis Assay (Transwell Migration Assay)

This protocol is used to assess the migratory response of immune cells to an S1P gradient, which can be mediated by S1P4.

1. Cell Preparation:

-

Isolate the immune cell population of interest and resuspend them in serum-free migration medium at a concentration of 1-5 x 10^6 cells/mL.

-

Starve the cells for 2-4 hours at 37°C to reduce background migration.

2. Assay Setup:

-

Use a multi-well plate with transwell inserts (e.g., 5 µm pore size for lymphocytes).

-

Add migration medium containing S1P at various concentrations (e.g., 1-1000 nM) to the lower chambers of the plate. Include a negative control (medium only) and a positive control chemoattractant (e.g., CXCL12).

-

Add 100 µL of the cell suspension to the upper chamber of each insert.

3. Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

4. Quantification of Migrated Cells:

-

Carefully remove the inserts.

-

Collect the cells that have migrated to the lower chamber.

-

Count the migrated cells using a hemocytometer, a cell counter, or by flow cytometry (by adding a known number of counting beads).

5. Data Analysis:

-

Calculate the chemotactic index by dividing the number of cells that migrated towards S1P by the number of cells that migrated towards the medium-only control.

-

Plot the chemotactic index against the S1P concentration to generate a dose-response curve.

Conclusion

The S1P4 receptor is a key modulator of immune cell function with a distinct expression profile that makes it a compelling target for therapeutic intervention. Its role in regulating the activity of T cells, B cells, dendritic cells, and macrophages underscores its importance in both innate and adaptive immunity. A thorough understanding of its expression patterns, signaling pathways, and functional consequences is essential for the development of selective S1P4 modulators. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance their investigations into the biology of S1P4 and its potential as a therapeutic target.

References

- 1. Beyond Immune Cell Migration: The Emerging Role of the Sphingosine-1-phosphate Receptor S1PR4 as a Modulator of Innate Immune Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. S1PR4 deficiency results in reduced germinal center formation but only marginally affects antibody production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation-regulated expression and chemotactic function of sphingosine 1-phosphate receptors in mouse splenic T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sphingosine-1-phosphate receptors control B-cell migration through signaling components associated with primary immunodeficiencies, chronic lymphocytic leukemia, and multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Sphingosine-1-Phosphate Receptor Type 4 (S1P4) Is Differentially Regulated in Peritoneal B1 B Cells upon TLR4 Stimulation and Facilitates the Egress of Peritoneal B1a B Cells and Subsequent Accumulation of Splenic IRA B Cells under Inflammatory Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. THE ALLIANCE OF SPHINGOSINE-1-PHOSPHATE AND ITS RECEPTORS IN IMMUNITY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sphingosine-1-phospate receptor 4 (S1P₄) deficiency profoundly affects dendritic cell function and TH17-cell differentiation in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sphingosine-1-Phosphate Receptor 4 Attenuates Neutrophilic Airway Inflammation in Experimental Asthma via Repressing Proinflammatory Macrophage Activation [ijbs.com]

- 11. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Signaling through the S1P−S1PR Axis in the Gut, the Immune and the Central Nervous System in Multiple Sclerosis: Implication for Pathogenesis and Treatment [mdpi.com]

- 13. Frontiers | Sphingosine-1-Phosphate Receptor 4 links neutrophils and early local inflammation to lymphocyte recruitment into the draining lymph node to facilitate robust germinal center formation [frontiersin.org]

- 14. A role for S1P4 receptor expression in the modulation of immune responses and mast cell function | NIH Research Festival [researchfestival.nih.gov]

- 15. Sphingosine-1-phosphate receptor-3 supports hematopoietic stem and progenitor cell residence within the bone marrow niche - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Type 4 sphingosine 1-phosphate G protein-coupled receptor (S1P4) transduces S1P effects on T cell proliferation and cytokine secretion without signaling migration - PubMed [pubmed.ncbi.nlm.nih.gov]